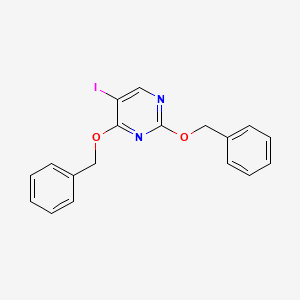![molecular formula C9H10BrN3 B13099636 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13099636.png)
6-Bromo-3-isopropylimidazo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-isopropylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom and an isopropyl group in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-isopropylpyrazine-2-carboxylic acid with phosphorus oxychloride (POCl3) to form the corresponding acid chloride, followed by cyclization with ammonium acetate to yield the imidazo[1,5-a]pyrazine core. The bromination of this core can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, bases like triethylamine (Et3N), and solvents like dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrazines, while coupling reactions can produce biaryl derivatives.
科学的研究の応用
6-Bromo-3-isopropylimidazo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: Employed in studying the biological pathways and molecular targets involved in various diseases.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the isopropyl group can influence its binding affinity and selectivity towards these targets. The compound may also modulate specific signaling pathways, leading to its observed biological effects.
類似化合物との比較
- 6-Bromo-3-methylimidazo[1,5-a]pyrazine
- 6-Bromo-3-ethylimidazo[1,5-a]pyrazine
- 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine
Comparison: 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, the isopropyl group provides steric hindrance, potentially affecting its binding interactions with molecular targets. The bromine atom also allows for versatile chemical modifications, making it a valuable compound for various applications.
特性
分子式 |
C9H10BrN3 |
|---|---|
分子量 |
240.10 g/mol |
IUPAC名 |
6-bromo-3-propan-2-ylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)9-12-4-7-3-11-8(10)5-13(7)9/h3-6H,1-2H3 |
InChIキー |
RIDOWSJXBXTZPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=C2N1C=C(N=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)
![4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)

![5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)
![Imidazo[1,5-a][1,3,5]triazine](/img/structure/B13099584.png)
![N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate](/img/structure/B13099600.png)
![3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B13099602.png)


![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)


